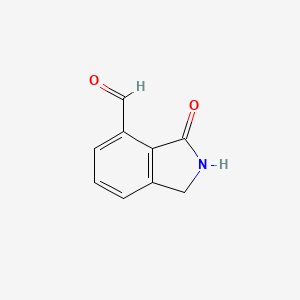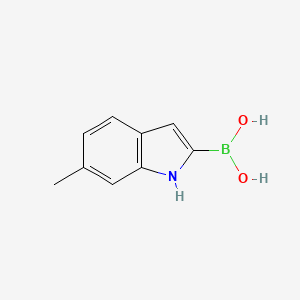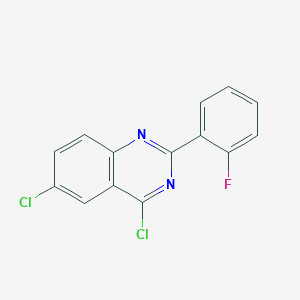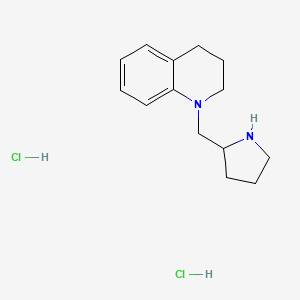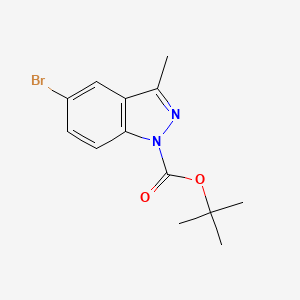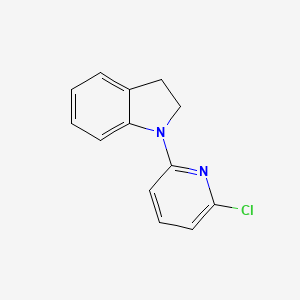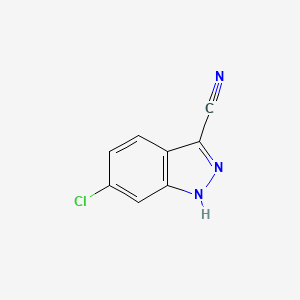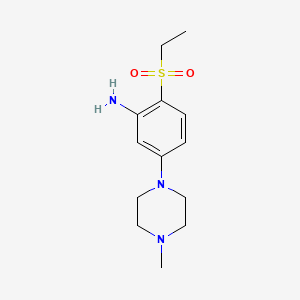
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline
描述
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is an organic compound that features a sulfonyl group, a piperazine ring, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 2-nitroaniline, undergoes a reduction reaction to form 2-aminoaniline.
Sulfonylation: The amino group of 2-aminoaniline is then sulfonylated using ethylsulfonyl chloride in the presence of a base such as triethylamine to yield 2-(ethylsulfonyl)aniline.
Piperazine Substitution: The final step involves the nucleophilic substitution of the sulfonylated aniline with 4-methylpiperazine under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
作用机制
The mechanism of action of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline involves its interaction with biological targets such as enzymes and receptors. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to specific receptors in the nervous system. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds with amino acid residues in the active site of enzymes or receptors.
相似化合物的比较
Similar Compounds
2-(Ethylsulfonyl)-aniline: Lacks the piperazine ring, making it less versatile in medicinal applications.
5-(4-Methyl-1-piperazinyl)-aniline: Lacks the sulfonyl group, which may reduce its binding affinity in biological systems.
2-(Methylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is unique due to the combination of the sulfonyl group and the piperazine ring, which provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and interaction with biological targets. This makes it a valuable compound in the development of new pharmaceuticals and in various chemical research applications.
属性
IUPAC Name |
2-ethylsulfonyl-5-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-3-19(17,18)13-5-4-11(10-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXVHXYHXKWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)
![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)
![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)

